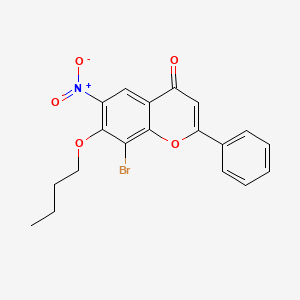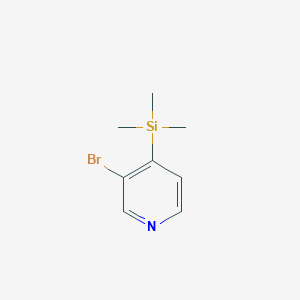![molecular formula C10H22O6Si B14271081 Methyl 3-[(triethoxysilyl)oxy]propanoate CAS No. 185025-87-0](/img/structure/B14271081.png)
Methyl 3-[(triethoxysilyl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(triethoxysilyl)oxy]propanoate: is an organosilicon compound that features both ester and silane functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 3-[(triethoxysilyl)oxy]propanoate typically involves the esterification of 3-hydroxypropanoic acid with triethoxysilane in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 3-hydroxypropanoate with triethoxysilane. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Methyl 3-[(triethoxysilyl)oxy]propanoate undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked polymeric structures.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanol groups, heat or catalysts like titanium alkoxides.
Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted esters and silanes.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: Methyl 3-[(triethoxysilyl)oxy]propanoate is used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Polymer Chemistry: It is employed in the synthesis of silane-modified polymers, which exhibit improved mechanical and thermal properties.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Industry:
Adhesives and Sealants: this compound is a key ingredient in the formulation of adhesives and sealants, providing enhanced adhesion to various substrates.
Coatings: It is used in the production of protective coatings for metals, glass, and ceramics.
Mécanisme D'action
Mechanism: The primary mechanism of action of methyl 3-[(triethoxysilyl)oxy]propanoate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process leads to the formation of cross-linked networks that impart desirable properties to the material.
Molecular Targets and Pathways:
Silanol Formation: The hydrolysis of the triethoxysilyl group is catalyzed by water and can be accelerated by acidic or basic conditions.
Siloxane Bond Formation: The condensation of silanols to form siloxane bonds is a key pathway in the formation of cross-linked polymeric structures.
Comparaison Avec Des Composés Similaires
- Methyl 3-(trimethoxysilyl)propanoate
- Ethyl 3-[(triethoxysilyl)oxy]propanoate
- Propyl 3-[(triethoxysilyl)oxy]propanoate
Comparison:
- Methyl 3-(trimethoxysilyl)propanoate: Similar in structure but contains trimethoxysilyl instead of triethoxysilyl groups, leading to different hydrolysis and condensation behaviors.
- Ethyl 3-[(triethoxysilyl)oxy]propanoate: Contains an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
- Propyl 3-[(triethoxysilyl)oxy]propanoate: Contains a propyl ester group, which further alters its physical and chemical properties compared to the methyl ester derivative.
Uniqueness: Methyl 3-[(triethoxysilyl)oxy]propanoate is unique due to its specific combination of ester and silane functionalities, making it highly versatile for various applications in surface modification, polymer chemistry, and industrial formulations.
Propriétés
Numéro CAS |
185025-87-0 |
|---|---|
Formule moléculaire |
C10H22O6Si |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
methyl 3-triethoxysilyloxypropanoate |
InChI |
InChI=1S/C10H22O6Si/c1-5-13-17(14-6-2,15-7-3)16-9-8-10(11)12-4/h5-9H2,1-4H3 |
Clé InChI |
SOQMUSKEOGXVMB-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](OCC)(OCC)OCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


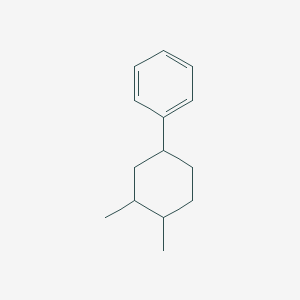
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)



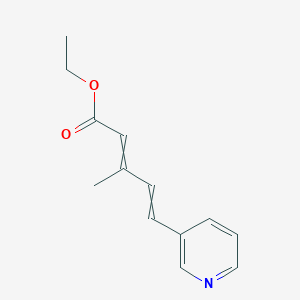
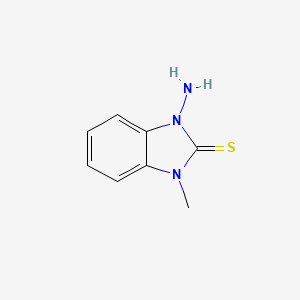
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
